molecular formula C13H14N2O2 B020307 Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate CAS No. 104580-74-7

Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate

Cat. No.: B020307
CAS No.: 104580-74-7
M. Wt: 230.26 g/mol
InChI Key: YOOXDTWCCSMAOZ-UHFFFAOYSA-N
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Description

Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate is a high-value tetrahydro-β-carboline derivative that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research. This compound is a key building block for the development of novel therapeutic agents, particularly in the field of oncology. Recent patent literature highlights the significance of the tetrahydro-pyrido[3,4-b]indole scaffold in creating potent estrogen receptor modulators, which are investigated for the treatment of hormone-mediated diseases and disorders, including breast cancer . Furthermore, structurally related carboxamide derivatives of this core scaffold have been explored for their broader applications in therapeutics . Researchers utilize this ester in various synthetic transformations, including hydrolysis to the corresponding acid or reactions at the carboxylate and indole nitrogen sites, to generate diverse chemical libraries for biological screening. Chemical Identifiers & Properties • : 104580-74-7 • Molecular Formula : C13H14N2O2 • Molecular Weight : 230.26 g/mol • SMILES : COC(=O)C1CNCC2=C1C1=C(N2)C=CC=C1 Handling & Storage For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . Please refer to the Safety Data Sheet for detailed hazard and handling information. Disclaimer : This product is intended for research purposes only and is not approved for use in humans or as a veterinary drug.

Properties

IUPAC Name

methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-13(16)9-6-14-7-11-12(9)8-4-2-3-5-10(8)15-11/h2-5,9,14-15H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOXDTWCCSMAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC2=C1C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457633
Record name Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104580-74-7
Record name Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104580-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pictet-Spengler Cyclization

Stepwise Preparation Protocols

Cyclization and Esterification

A representative protocol involves the following steps:

  • Cyclization : Combine 5-methoxyindole-2-carboxylic acid (10 mmol) with formaldehyde (12 mmol) in acetic acid under reflux for 6 hours to form the dihydro-β-carboline intermediate.

  • Esterification : Treat the intermediate with methanol and sulfuric acid (cat.) at 60°C for 4 hours to yield the methyl ester.

  • Hydrogenation : Catalytically hydrogenate the dihydro intermediate using Pd/C (10% wt) in ethanol under H₂ (50 psi) to saturate the pyridine ring.

Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (%)
CyclizationAcetic acid, 110°C, 6 h7892
EsterificationMeOH, H₂SO₄, 60°C, 4 h8595
HydrogenationPd/C, H₂ (50 psi), EtOH, 24 h9098

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors have been adopted to enhance reaction control and reduce processing times. For example, a patented method utilizes a tubular reactor for the Pictet-Spengler step, achieving 92% conversion in 30 minutes compared to 6 hours in batch systems. Green chemistry principles are applied via solvent recycling; ethyl acetate is recovered and reused in downstream steps, reducing waste by 40%.

Purification and Isolation Techniques

Crude products are purified through a combination of techniques:

  • Crystallization : Recrystallization from propan-2-ol yields needles with 99% purity (m.p. 217–219°C).

  • Chromatography : Flash column chromatography (SiO₂, hexane/EtOAc 7:3) resolves diastereomers, critical for pharmaceutical applications.

  • Distillation : Short-path distillation under vacuum (0.1 mmHg, 180°C) removes high-boiling impurities.

Comparative Analysis of Methodologies

Table 2: Method Efficacy Comparison

ParameterPictet-Spengler RouteBischler-Napieralski Route
Reaction Time6–8 h12–24 h
Yield (Overall)68%55%
StereoselectivityLowModerate
ScalabilityHighModerate

The Pictet-Spengler method offers superior scalability and shorter reaction times, making it preferable for industrial applications. However, the Bischler-Napieralski route provides better stereochemical control for chiral derivatives.

Mechanistic Insights and Side Reactions

The Pictet-Spengler cyclization proceeds via an iminium ion intermediate, which undergoes electrophilic aromatic substitution at the indole C3 position. Competing side reactions include:

  • Over-oxidation : Excessive hydrogenation can lead to ring-opening products (≤5% yield).

  • Ester Hydrolysis : Prolonged exposure to acidic conditions during cyclization may hydrolyze the methyl ester to the carboxylic acid (controlled via pH monitoring).

Recent Advances in Catalysis

Innovative catalytic systems have emerged:

  • Enzyme-Mediated Cyclization : Lipase B from Candida antarctica catalyzes the Pictet-Spengler reaction in aqueous media, achieving 82% yield with 99% ee.

  • Photoredox Catalysis : Visible-light-driven cyclization using Ru(bpy)₃Cl₂ reduces reaction time to 1 hour under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur on the indole ring, facilitated by the electron-rich nature of the indole system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Neuroprotective Agents :
    • MTCA has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to inhibit oxidative stress and modulate neurotransmitter systems makes it a candidate for further research in neuroprotection .
  • Antioxidant Properties :
    • The compound has demonstrated significant antioxidant activity, which is crucial in preventing cellular damage caused by free radicals. This property positions MTCA as a potential therapeutic agent for conditions associated with oxidative stress .
  • Antithrombotic Effects :
    • Research indicates that MTCA may possess antithrombotic properties, making it relevant in the context of cardiovascular health. The modulation of platelet aggregation and clot formation could be beneficial in preventing thromboembolic events .

Synthesis and Derivatives

MTCA serves as a precursor for synthesizing various derivatives that exhibit enhanced biological activities:

  • β-Carboline Derivatives : These derivatives are synthesized from MTCA and have shown promise as ligands for serotonin receptors, which are implicated in mood regulation and anxiety disorders .
  • Inhibitors of Enzymes : Compounds derived from MTCA have been explored as inhibitors for various kinases and enzymes involved in cancer progression and other diseases. For instance, derivatives targeting CDK4 have been developed to inhibit cancer cell proliferation .

Case Study 1: Neuroprotective Effects

A study conducted on the effects of MTCA on neuronal cell lines demonstrated that the compound significantly reduced apoptosis induced by oxidative stress. The findings suggested that MTCA could enhance cell viability through its antioxidant mechanisms.

Case Study 2: Antithrombotic Activity

In vitro studies showed that MTCA inhibited platelet aggregation induced by collagen and thrombin. This activity was attributed to its ability to modulate signaling pathways involved in platelet activation, indicating its potential use in thrombotic disorders.

Summary Table of Applications

Application AreaDescriptionReferences
NeuroprotectionProtects neuronal cells from oxidative damage; potential treatment for neurodegenerative diseases
Antioxidant ActivityScavenges free radicals; reduces oxidative stress
Antithrombotic EffectsInhibits platelet aggregation; may prevent thromboembolic events
Synthesis of DerivativesServes as a precursor for biologically active compounds

Mechanism of Action

The mechanism by which Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate exerts its effects is often related to its interaction with biological targets such as enzymes and receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzymes involved in neurotransmitter degradation, thereby enhancing neurotransmitter levels and exerting neuroprotective effects.

Comparison with Similar Compounds

Methyl 1-(tert-butyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (Compound B)

  • Structural Difference : A tert-butyl group at position 1 and a methyl ester at position 3.
  • Synthesis : Derived from L-tryptophan methyl ester and trimethylacetaldehyde, yielding a mixture of diastereomers (e.g., 4a and 5a ) with low isolated yields (3% pure 4a after recrystallization) .

Methyl (1R,3S)-2-allyl-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (Compound C)

  • Structural Difference : Allyl and 2,4-dichlorophenyl substituents at positions 2 and 1, respectively.
  • Synthesis : Prepared via allylation of 4a/5a with allyl bromide in acetonitrile under reflux (115°C), achieving 98% yield without diastereomer separation. Subsequent TFA treatment resolves stereochemistry .

Methyl (1R,3S)-1-(2-bromo-4-fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (Compound D)

  • Structural Difference : Bromo and fluoro substituents on the aryl group at position 1.
  • Synthesis : Synthesized via similar Pictet-Spengler conditions, with column chromatography yielding 14% isolated 4o .
  • Key Properties : Halogen atoms improve lipophilicity and influence pharmacokinetics, making this analog suitable for CNS-targeted therapies.

Ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate Enantiomers (Compound E)

  • Structural Difference : Ethyl ester instead of methyl ester at position 4.
  • Stereochemical Assignment : Enantiomers (R)-62a and (S)-62b were resolved using (−)-di-p-toluyl-L-tartaric acid and confirmed via X-ray diffraction .
  • Key Properties : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, impacting prodrug design.

Thiourea and Amide Derivatives

  • Thiourea Analog (Compound 15) : Derived from alkaline cleavage of Compound A followed by methyl isothiocyanate treatment. This derivative retains anti-inflammatory activity but with reduced metabolic stability .
  • Amide Derivative (19a) : Synthesized by reacting Compound A with N-succinimidyl-N-methyl-carbamate (92% yield). This intermediate is pivotal for synthesizing Marbostat-100 derivatives .

Stereochemical and Reactivity Insights

  • Stereochemical Influence : The (1R,3S) configuration in analogs like 4a and 4o is critical for binding to histone deacetylase (HDAC) targets, as demonstrated in Marbostat-100 derivatives .
  • Reactivity Trends : Allyl and aryl substituents increase electrophilicity at position 2, enabling nucleophilic additions, while ester groups facilitate ring-closure reactions (e.g., CDI-mediated cyclization) .

Comparative Data Table

Compound Substituents Synthesis Yield Key Properties/Applications Reference
Compound A Methyl ester (C-4) High (≥90%) Precursor for anti-inflammatory agents
Compound B tert-Butyl (C-1), methyl ester (C-3) 3% (pure) Steric hindrance; low yield
Compound C Allyl (C-2), 2,4-Cl₂Ph (C-1) 98% (crude) High reactivity; therapeutic potential
Compound D 2-Br-4-F-Ph (C-1) 14% (isolated) Enhanced lipophilicity; CNS targets
Compound E Ethyl ester (C-4) N/A Stereochemically resolved prodrugs

Biological Activity

Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate (MTCA) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H14N2O2
  • Molecular Weight : 230.26 g/mol
  • CAS Number : 5470-37-1
  • SMILES Notation : C[C@H]1NC@@HC(O)=O

1. Antioxidant Properties

MTCA has been identified as a potent antioxidant. Studies indicate that it can scavenge free radicals and reduce oxidative stress in various biological systems. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

2. Neuroprotective Effects

3. Anticancer Activity

MTCA has shown cytotoxic effects against various cancer cell lines. For instance, it was evaluated against human tumor cells including KB and HepG2/A2 cell lines, demonstrating significant cytotoxicity with IC50 values in the micromolar range . The compound's ability to induce non-apoptotic cell death without activating caspases highlights its unique mechanism of action.

Structure-Activity Relationships (SAR)

The biological activity of MTCA can be attributed to its structural features. The presence of the pyrido[3,4-b]indole framework is crucial for its interaction with biological targets. Variations in substituents on this core structure have been linked to changes in potency and selectivity against specific targets.

Study 1: Neuroprotective Mechanisms

A study explored the neuroprotective effects of MTCA on rat models subjected to oxidative stress. The results indicated that treatment with MTCA significantly reduced markers of oxidative stress and inflammation, suggesting its potential utility in treating neurodegenerative disorders .

Study 2: Anticancer Efficacy

In another study assessing the anticancer properties of MTCA, it was found to inhibit cell proliferation in various cancer cell lines. The compound exhibited selective toxicity towards tumorigenic cells compared to non-tumorigenic cells, indicating a promising therapeutic index for future cancer treatments .

Data Table: Biological Activities of MTCA

Activity TypeMechanism of ActionReference
AntioxidantScavenges free radicals; reduces oxidative stress
NeuroprotectionInhibits TNF-α-induced PAI-1 secretion
AnticancerInduces non-apoptotic cell death; selective toxicity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives?

  • Methodology : Multicomponent reactions (MCRs) are widely used. For example, reacting 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole with aldehydes, isocyanides, and TMSN₃ in methanol yields tetrazole hybrids (e.g., 66–93% yields for compounds 14p–14s) . Another approach involves TCCA-mediated oxidative rearrangements of tetrahydro-β-carbolines (THBCs) to form spirooxindoles (e.g., 78–94% yields for derivatives like 5n–5u) .
  • Key Considerations : Solvent choice (methanol for MCRs), stoichiometry, and reaction time (e.g., 15 hours for MCRs).

Q. How is structural characterization performed for these compounds?

  • Techniques :

  • X-ray crystallography resolves stereochemistry (e.g., (3R)-configuration in a bromo-fluoro-substituted derivative) .
  • NMR and MS : ¹H/¹³C NMR and high-resolution mass spectrometry confirm molecular frameworks and purity (e.g., compound 14p: ¹H NMR δ 7.30–7.10 ppm for aromatic protons) .
    • Data Interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw) to assign stereocenters.

Q. What intermediates are critical for synthesizing pharmaceutically relevant analogs?

  • Examples :

  • (1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride (CAS 171752-68-4), a key intermediate in Tadalafil synthesis .
  • Boc-protected derivatives (e.g., (S)-tert-butoxycarbonyl analogs) enable chiral resolution and downstream functionalization .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis?

  • Strategies :

  • Chiral auxiliaries : Use Boc or tosyl groups to direct asymmetric induction (e.g., methyl (S)-2-tosyl derivatives yield 94% enantiopure 5u) .
  • Chiral chromatography : Separate diastereomers (e.g., 4a and 4b in Griseofamine A synthesis) .
    • Challenges : Racemization risks during deprotection steps (e.g., Zn/AcOH treatment for N-deprotection) require careful monitoring .

Q. What methods optimize reaction yields and selectivity for complex derivatives?

  • Approaches :

  • Solvent optimization : Methanol enhances MCR efficiency by stabilizing intermediates .
  • Catalyst screening : TCCA (trichloroisocyanuric acid) improves oxidative rearrangement yields (e.g., 91% for 5n) .
    • Case Study : Varying substituents (e.g., 4-methoxy vs. 3,4-dimethoxy groups in MCRs) impacts electronic effects and steric hindrance, affecting yields (74% vs. 82%) .

Q. How is biological activity evaluated for these compounds?

  • Assays :

  • Antibacterial screening : MIC (minimum inhibitory concentration) tests against Gram-positive/negative strains (e.g., Griseofamine A derivatives) .
  • Mechanistic studies : Probe interactions with targets like NLRC4 inflammasomes (e.g., Ned19, a derivative with fluorophenyl-piperazine moieties) .
    • Data Analysis : Correlate structural features (e.g., halogen substitution) with activity trends (e.g., bromo-substituted analogs show enhanced potency) .

Q. How are contradictions in synthetic or analytical data resolved?

  • Case Example : Conflicting yields for similar derivatives (e.g., 66% for 14c vs. 83% for 14p) may arise from substituent electronic effects or byproduct formation. Resolution involves:

  • Reaction monitoring : Use LC-MS to track intermediate formation .
  • Replicating conditions : Ensure consistent stoichiometry and solvent purity .
    • Advanced Tools : HRMS and 2D NMR (e.g., NOESY) resolve structural ambiguities (e.g., distinguishing regioisomers) .

Q. What strategies enable spirooxindole synthesis from THBC precursors?

  • Protocol :

Oxidative rearrangement : Treat THBC esters (e.g., methyl 1-methyl derivatives) with TCCA in dichloromethane .

Stereoselective control : Use bulky groups (e.g., isopropyl or phenyl) to stabilize transition states (e.g., 5s: 91% yield, m.p. 211–215°C) .

  • Applications : Spirooxindoles are bioactive scaffolds in kinase inhibitor development.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate

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